(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide
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Overview
Description
“(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide” is a chemical compound that contains a benzofuran moiety . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. This compound could potentially have various applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through several methods. One such method involves the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups . Another method involves the use of tellurium tetrabromide or tellurium tetrachloride in tellurocyclofunctionalization reactions .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can be quite diverse. For instance, the construction of 2,3-unsubstituted benzofurans and benzothiophenes can be achieved via a metal-free catalyzed intramolecular Friedel–Crafts reaction . This reaction provides a simple and efficient strategy for the construction of benzofuran and benzothiophene skeleton compounds .Scientific Research Applications
Comprehensive Analysis of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide Applications: While direct information on the specific compound “(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide” is limited, we can infer its potential applications based on the known activities of benzofuran derivatives. Here’s a detailed analysis focusing on six unique applications:
Anticancer Research
Some benzofuran derivatives have demonstrated significant anticancer activities. They can be used in cancer research to develop targeted therapies with minimal side effects.
Each of these fields offers a rich area for scientific exploration and potential therapeutic applications. The compound’s role in these applications would likely involve further research into its specific bioactivity and mechanism of action within these contexts .
Future Directions
properties
IUPAC Name |
(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(11-10-14-6-2-1-3-7-14)19-12-15-13-21-17-9-5-4-8-16(15)17/h1-11,15H,12-13H2,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVIDCGJDOVGK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide |
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